N-(3,5-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-4-amine
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Overview
Description
N-(3,5-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features a cyclohexyl ring substituted with two methyl groups at positions 3 and 5, and a pyrazole ring substituted with a methyl group at position 1 and an amine group at position 4. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-4-amine typically involves the following steps:
Formation of the Cyclohexyl Intermediate: The starting material, 3,5-dimethylcyclohexanone, is prepared through the hydrogenation of 3,5-dimethylphenol.
Formation of the Pyrazole Ring: The cyclohexyl intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazone. This hydrazone undergoes cyclization to form the pyrazole ring.
Substitution Reactions: The pyrazole ring is further functionalized by introducing a methyl group at position 1 and an amine group at position 4 through substitution reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, and alcohols under suitable reaction conditions.
Major Products Formed
Oxidation Products: Corresponding oxides and hydroxylated derivatives.
Reduction Products: Reduced amines and alcohols.
Substitution Products: Substituted pyrazoles with different functional groups.
Scientific Research Applications
N-(3,5-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3,5-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the functional groups present in the compound.
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine
- N-(3,5-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-5-amine
- N-(3,5-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-2-amine
Uniqueness
N-(3,5-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The position of the amine group at position 4 and the methyl group at position 1 differentiates it from other similar compounds, leading to variations in reactivity, stability, and biological activity.
Properties
Molecular Formula |
C12H21N3 |
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Molecular Weight |
207.32 g/mol |
IUPAC Name |
N-(3,5-dimethylcyclohexyl)-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C12H21N3/c1-9-4-10(2)6-11(5-9)14-12-7-13-15(3)8-12/h7-11,14H,4-6H2,1-3H3 |
InChI Key |
GZFNBXZVDXDTIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(C1)NC2=CN(N=C2)C)C |
Origin of Product |
United States |
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